5,7-Dibromo-2-tetralone
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Overview
Description
5,7-Dibromo-2-tetralone is a chemical compound with the formula C10H8Br2O . It is used in laboratory settings and not for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 5,7-Dibromo-2-tetralone involves a crude reaction mixture purified by flash chromatography . The reaction yields two major compounds, one of which is 5,7-Dibromo-2-tetralone .Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-2-tetralone includes a total of 29 bonds. There are 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .Chemical Reactions Analysis
The chemical reactions involving 5,7-Dibromo-2-tetralone are complex and involve several steps. For instance, the synthesis of tetralones involves a catalyst generated in situ from [Rh(COD)Cl]2, ®-DTBM-SEGPHOS, and NaBARF . This process generates the 3,4-dihydronaphthalen-1(2H)-one products in good yields with excellent enantioselectivities .Physical And Chemical Properties Analysis
5,7-Dibromo-2-tetralone has a molecular weight of 303.98 and an exact mass of 301.89400 . It has a PSA of 17.1, an XLogP3 of 3.26940, and a density of 1.84 g/cm3 .Scientific Research Applications
Synthesis of Biologically Relevant Molecules The synthesis of 5,7-dibromo-2-tetralone and its analogs has been explored for the creation of highly oxygenated tetralone derivatives. These derivatives serve as versatile building blocks for constructing molecules of biological interest, demonstrating the compound's utility in medicinal chemistry and drug synthesis. The process involves efficient directed metallation followed by regioselective methylene oxidation, highlighting the chemical's role in developing synthetic pathways for complex organic compounds (Ghatak, Dorsey, Garner, & Pinney, 2003).
Catalysis in Organic Synthesis In the context of catalysis, metal-organic frameworks (MOFs) incorporating 5,7-dibromo-2-tetralone have been utilized for the aerobic oxidation of tetralin, yielding α-tetralone as the primary product. This application underscores the compound's role in facilitating chemical transformations, particularly in the oxidation processes crucial for synthesizing key intermediates in organic chemistry. The combined use of Cu2+ and Co2+ MOFs demonstrates a strategic approach to enhancing catalytic efficiency and selectivity, reflecting the broader potential of 5,7-dibromo-2-tetralone in catalytic applications (Xamena, Casanova, Tailleur, García, & Corma, 2008).
Safety And Hazards
properties
IUPAC Name |
5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUHKAAEBQKYPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567199 |
Source
|
Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-2-tetralone | |
CAS RN |
144066-44-4 |
Source
|
Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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